molecular formula C24H35N3O B4284046 N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide

N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide

Cat. No.: B4284046
M. Wt: 381.6 g/mol
InChI Key: FOCJBQFFRZTSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as AEBP, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of adamantyl-substituted piperazine derivatives and has been synthesized using various methods. AEBP has been studied for its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the central nervous system. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling and protein folding. This compound has also been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine and serotonin in the brain. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and minimal side effects. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety.

Future Directions

There are several future directions for the study of N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. In addition, further research is needed to determine its safety and efficacy in vivo. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential applications in medicine and biotechnology.

Scientific Research Applications

N-1-adamantyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has been studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anxiolytic and antidepressant effects.

Properties

IUPAC Name

N-(1-adamantyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O/c1-2-18-3-5-19(6-4-18)17-26-7-9-27(10-8-26)23(28)25-24-14-20-11-21(15-24)13-22(12-20)16-24/h3-6,20-22H,2,7-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJBQFFRZTSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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